1-Cyclohexyl-1-methylhydrazine
Description
1-Cyclohexyl-1-methylhydrazine (CAS 33668-52-9) is a hydrazine derivative characterized by a cyclohexyl group and a methyl group attached to the hydrazine backbone.
Properties
CAS No. |
33668-52-9 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
1-cyclohexyl-1-methylhydrazine |
InChI |
InChI=1S/C7H16N2/c1-9(8)7-5-3-2-4-6-7/h7H,2-6,8H2,1H3 |
InChI Key |
KCHCXGVQNDVSKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexylhydrazine Hydrochloride (CAS 24214-73-1)
- Physicochemical Properties : Molecular weight (FW) 150.65, melting point (mp) 110–114°C.
- Biological activity data are unspecified but may align with hydrazine-based intermediates in drug synthesis .
(Cyclohexylmethyl)hydrazine Hydrochloride (CAS 3637-58-9)
- Structure : Cyclohexylmethyl group bonded to hydrazine.
- Synthesis: Not detailed in evidence, but analogous hydrazine derivatives are often synthesized via acid-catalyzed condensation or reflux methods.
- Applications : Likely used as a precursor in organic synthesis; safety data indicate handling precautions for corrosive properties .
1-Methyl-2-p-(isopropylcarbamoyl)benzohydrazine Hydrochloride
- Structure : Aromatic benzohydrazine with methyl and isopropylcarbamoyl substituents.
- Its aromaticity contrasts with 1-cyclohexyl-1-methylhydrazine’s aliphatic cyclohexyl group, which may influence solubility and target interactions .
Cyclohexyl-N-acylhydrazones (e.g., LASSBio-294 and LASSBio-322)
- Structure : Cyclohexyl group conjugated to acylhydrazone moieties.
- Synthesis : Produced via acid-catalyzed condensation of hydrazides with aldehydes, yielding compounds with analgesic and anti-inflammatory activities.
- Comparison : this compound lacks the acylhydrazone functional group, which is critical for the biological activity of LASSBio derivatives. This highlights the importance of electron-withdrawing groups in modulating pharmacological effects .
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)
- Structure : Piperazine core with cyclohexyl and diphenylethyl groups.
- Applications : A psychoactive compound with opioid-like effects, demonstrating the role of cyclohexyl groups in enhancing blood-brain barrier penetration. Unlike this compound, MT-45’s piperazine ring contributes to receptor binding affinity .
Key Research Findings and Trends
- Structural Impact on Activity: Cyclohexyl groups enhance lipophilicity, improving membrane permeability (e.g., MT-45’s CNS activity) .
- Synthetic Strategies: Hydrazine derivatives are commonly synthesized via reflux-driven condensations (e.g., cyclohexanone + thiosemicarbazide in ethanol) . Piperazine derivatives require alkylation or nucleophilic substitution steps, as seen in MT-45 and cyclizine syntheses .
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